
Suc-Ala-Trp-Pro-Phe-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suc-Ala-Trp-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . It is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
Molecular Structure Analysis
Suc-Ala-Trp-Pro-Phe-pNA inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites .Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . Suc-AAPF-pNA is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It is also a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity .Physical And Chemical Properties Analysis
Suc-Ala-Trp-Pro-Phe-pNA is a white to faint yellow powder . It has a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution .Scientific Research Applications
Substrate for Alpha-Chymotrypsin
Suc-Ala-Trp-Pro-Phe-pNA is a substrate for alpha-chymotrypsin . Alpha-chymotrypsin is a protease enzyme that catalyzes the hydrolysis of certain proteins in the body, and this compound is used to study its activity .
Substrate for Fungal Chymotrypsin-like Serine Protease
This compound is also a substrate for fungal chymotrypsin-like serine protease . This enzyme has a high kcat and a low Km, making Suc-Ala-Trp-Pro-Phe-pNA an ideal substrate for studying its activity .
Substrate for Human Leukocyte Cathepsin G
Suc-Ala-Trp-Pro-Phe-pNA is used as a substrate for human leukocyte cathepsin G . Cathepsin G is a protease enzyme that is involved in various physiological and pathological processes, and this compound helps in studying its function .
Substrate for Prostate-Specific Antigen (PA)
Prostate-specific antigen (PA) exhibits chymotrypsin-like activity, and Suc-Ala-Trp-Pro-Phe-pNA serves as a substrate for it . This makes it useful in research related to prostate cancer and other prostate-related conditions .
Substrate for Peptidyl Propyl cis-trans Isomerase (PPIase)
Suc-Ala-Trp-Pro-Phe-pNA is a standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) . Thus, it has been used for an uncoupled protease-free assay of PPIase activity .
Substrate for Neutrophil Elastase, Trypsin, and Chymotrypsin
This compound is used as a substrate for neutrophil elastase, trypsin, and chymotrypsin in protease assays . These enzymes play crucial roles in various biological processes, and Suc-Ala-Trp-Pro-Phe-pNA helps in studying their activities .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)/t23-,30-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPSTLLJSQXELA-QIOUBPJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Trp-Pro-Phe-pNA | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)
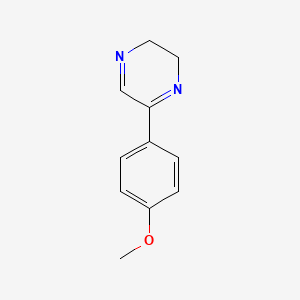

![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B600014.png)


![6-Oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butylester](/img/structure/B600018.png)
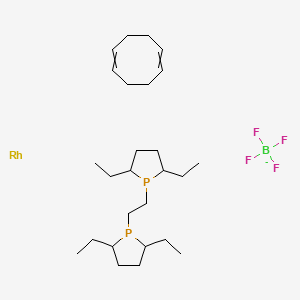
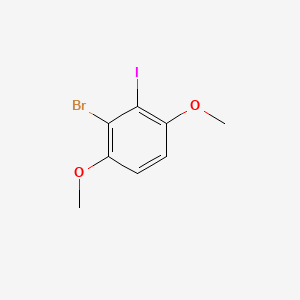

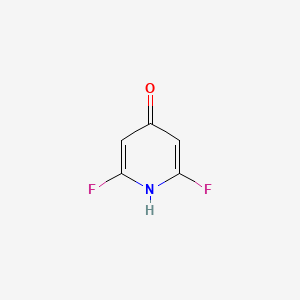
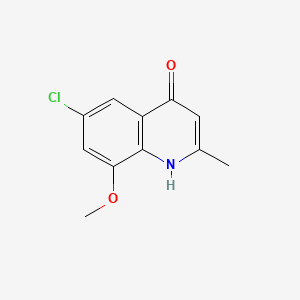
![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)
![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)